3-Trimethylsilyloxypyridine

Description

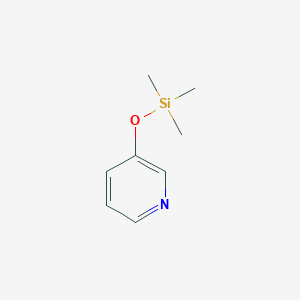

3-Trimethylsilyloxypyridine is a pyridine derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities or as an intermediate in catalytic reactions. The trimethylsilyl (TMS) group enhances steric bulk and modifies electronic properties, making the compound valuable in regioselective transformations.

Properties

CAS No. |

41571-88-4 |

|---|---|

Molecular Formula |

C8H13NOSi |

Molecular Weight |

167.28 g/mol |

IUPAC Name |

trimethyl(pyridin-3-yloxy)silane |

InChI |

InChI=1S/C8H13NOSi/c1-11(2,3)10-8-5-4-6-9-7-8/h4-7H,1-3H3 |

InChI Key |

KFFLURFUDWDCFK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-trimethylsilyloxypyridine with structurally related compounds, highlighting molecular formulas, substituent effects, and applications.

Electronic and Steric Effects

Trimethylsilyl vs. Trifluoromethyl Groups :

- The TMS group is electron-donating via σ-π conjugation, reducing pyridine’s electrophilicity. In contrast, trifluoromethyl (CF₃) groups (e.g., in 3-methoxy-4-(trifluoromethyl)pyridine ) are strongly electron-withdrawing , enhancing reactivity toward nucleophiles.

- Steric Bulk : TMS-substituted derivatives exhibit greater steric hindrance, influencing regioselectivity in reactions like Suzuki-Miyaura couplings.

Substituent Position :

- 3-Position : Substituents here (e.g., TMS-oxy or TMS-ethynyl) exert meta-directing effects, altering reaction pathways compared to para-substituted analogs.

- 4-Position : Methoxy or chloro groups at this position (e.g., 4-methoxy-3-TMS-pyridine ) modulate resonance stabilization, affecting acidity and coordination properties.

Research Findings and Trends

- Synthetic Flexibility : TMS-functionalized pyridines are increasingly used in flow chemistry and high-throughput screening due to their stability and modularity .

- Comparative Stability : TMS-oxy derivatives exhibit superior hydrolytic stability compared to tert-butyldimethylsilyl (TBS) analogs, though they are less stable than triisopropylsilyl (TIPS) variants.

- Emerging Analogs : Recent work explores unsymmetrical pyridines with mixed substituents (e.g., dimethoxymethyl and TMS-ethynyl ), enabling tailored electronic profiles for catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.